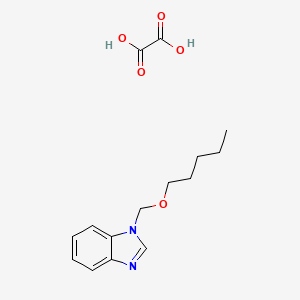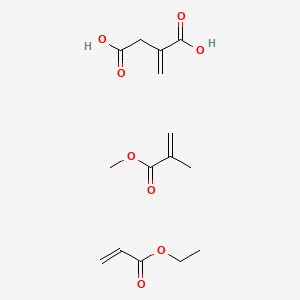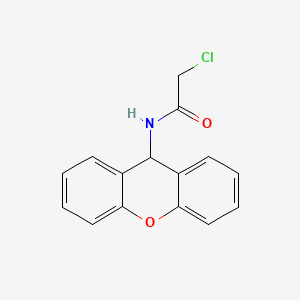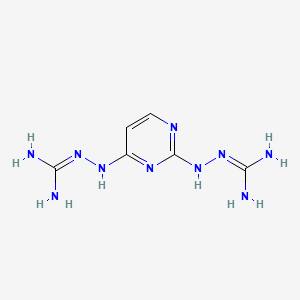
Guanidine, 1,1'-((pyrimidine-2,4-diyl)diimino)DI-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- is a chemical compound that features a guanidine group linked to a pyrimidine ring. Guanidine derivatives are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications. The pyrimidine ring is a common structural motif in many biologically active molecules, including nucleotides and several drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- typically involves the reaction of a guanidine precursor with a pyrimidine derivative. One common method is the sequential one-pot approach, where N-chlorophthalimide, isocyanides, and amines are reacted to form N-phthaloylguanidines, which are then converted to the desired guanidine compound . This method offers high yields and mild reaction conditions.
Industrial Production Methods
Industrial production of guanidine derivatives often involves the use of thioureas or carbodiimides as starting materials. These compounds react with amines under the influence of thiophilic metal salts or coupling reagents to form guanidines . The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for efficient and scalable production of guanidine compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- can undergo various chemical reactions, including:
Oxidation: Guanidine derivatives can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with guanidine derivatives under basic conditions.
Major Products Formed
Oxidation: Guanidinium salts.
Reduction: Amines.
Substitution: Various substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- involves its ability to form strong hydrogen bonds and interact with various molecular targets. The guanidine group can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. In biological systems, guanidine derivatives can inhibit enzymes by binding to their active sites and disrupting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido-pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and have been studied for their antibacterial and enzyme inhibitory properties.
N,N’-disubstituted guanidines: These compounds have similar guanidine functionalities and are used in various chemical and biological applications.
Uniqueness
Guanidine, 1,1’-((pyrimidine-2,4-diyl)diimino)DI- is unique due to its specific combination of a guanidine group and a pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
31414-51-4 |
|---|---|
Molekularformel |
C6H12N10 |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
2-[[2-[2-(diaminomethylidene)hydrazinyl]pyrimidin-4-yl]amino]guanidine |
InChI |
InChI=1S/C6H12N10/c7-4(8)14-13-3-1-2-11-6(12-3)16-15-5(9)10/h1-2H,(H4,7,8,14)(H4,9,10,15)(H2,11,12,13,16) |
InChI-Schlüssel |
FEYFXAIAGRXAAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1NN=C(N)N)NN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


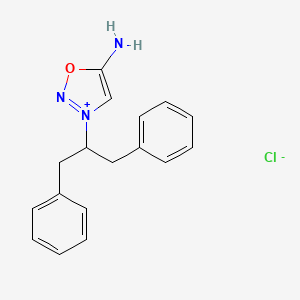
![2-[(1-Hydroxycyclohexyl)methyl]benzamide](/img/structure/B14689738.png)
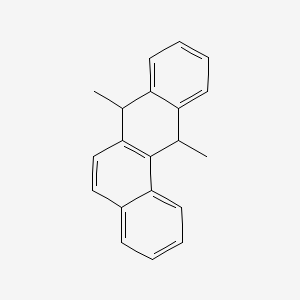

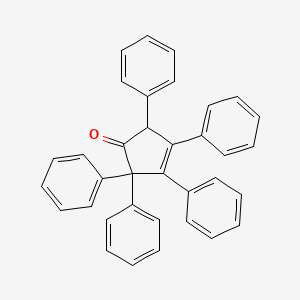
![N-[(5-methyl-2-propan-2-ylcyclohexylidene)amino]-2,4-dinitroaniline](/img/structure/B14689761.png)
![Ethanamine, N,N-bis[2-(diphenylphosphino)ethyl]-2-methoxy-](/img/structure/B14689765.png)

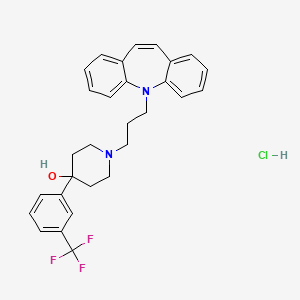
![s-Triazine, 2-[(3,4-dichlorophenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14689777.png)
